molecular formula C30H31NO4 B430636 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Cat. No.: B430636
M. Wt: 469.6g/mol
InChI Key: YUTJVRSFDAGNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule with a unique structure that includes a benzodioxole ring, multiple methyl groups, and a hexahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the hexahydroacridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting microtubule assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is unique due to its hexahydroacridine core and multiple methyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H31NO4

Molecular Weight

469.6g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H31NO4/c1-29(2)13-20-27(22(32)15-29)26(18-10-11-24-25(12-18)35-17-34-24)28-21(14-30(3,4)16-23(28)33)31(20)19-8-6-5-7-9-19/h5-12,26H,13-17H2,1-4H3

InChI Key

YUTJVRSFDAGNNZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Origin of Product

United States

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